molecular formula C16H14O4 B6378744 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1261995-97-4

6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378744
CAS RN: 1261995-97-4
M. Wt: 270.28 g/mol
InChI Key: SSZRDUJDGPUEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% (6-EFP-95) is a synthetic phenolic compound that has been studied for its potential applications in the field of scientific research. It is a member of the phenylpropanoid family, a class of phenolic compounds that are produced naturally by plants and are known for their antioxidant, anti-inflammatory, and antimicrobial properties. 6-EFP-95 has been used as a substrate for the synthesis of other phenolic compounds, such as flavonoids, and has been found to have a number of potential applications in the field of scientific research.

Scientific Research Applications

6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% has been studied for its potential applications in the field of scientific research. It has been used as a substrate for the synthesis of flavonoids, which are known for their antioxidant, anti-inflammatory, and antimicrobial properties. It has also been used in the synthesis of other phenolic compounds, such as flavonols and phenolic acids. In addition, 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of polymers and copolymers materials, which can be used for a variety of applications ranging from drug delivery systems to biomedical devices.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to be related to its ability to interact with enzymes and other proteins. It is thought to act as an inhibitor of certain enzymes, which can lead to a decrease in the production of certain metabolites. In addition, 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% is believed to interact with certain receptors, which can affect the activity of certain signaling pathways.
Biochemical and Physiological Effects
6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2), and to reduce the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

The use of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to the use of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% in experiments. It is not soluble in water, which can limit its solubility in certain solutions. In addition, it can be toxic at high concentrations and can cause irritation to the skin and eyes.

Future Directions

The potential applications of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% in the field of scientific research are still being explored. One possible future direction is the use of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% in the synthesis of novel polymers and copolymers materials for use in drug delivery systems and biomedical devices. In addition, 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% could be used in the synthesis of new flavonoids and other phenolic compounds with potential applications in the food and pharmaceutical industries. Finally, further research could be done to better understand the biochemical and physiological effects of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% and to identify new potential applications.

Synthesis Methods

6-(4-Ethoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by the condensation of 4-ethoxycarbonylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 40-50°C and a pressure of 1.2-1.4 MPa. The reaction is complete within 4-5 hours and yields a product with a purity of 95%. The reaction can be scaled up to industrial levels and is relatively easy to control.

properties

IUPAC Name

ethyl 4-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-8-6-11(7-9-12)14-5-3-4-13(10-17)15(14)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRDUJDGPUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685300
Record name Ethyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxycarbonylphenyl)-2-formylphenol

CAS RN

1261995-97-4
Record name Ethyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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